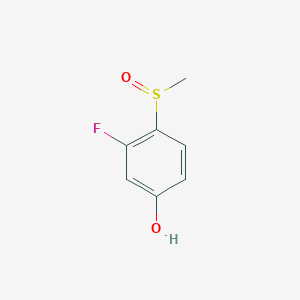

3-Fluoro-4-(methylsulfinyl)phenol

Overview

Description

The compound "3-Fluoro-4-(methylsulfinyl)phenol" is a fluorinated phenol derivative, which is of interest due to the unique properties imparted by the fluorine atom when incorporated into organic molecules. Fluorinated compounds are widely sought after in various fields, including drug discovery, due to their potential for enhanced biological activity, stability, and membrane permeability .

Synthesis Analysis

The synthesis of fluorinated phenol derivatives can be achieved through several methods. One such method involves the deoxyfluorination of phenols using sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) to form aryl fluorides via aryl fluorosulfonate intermediates. This process can occur under mild conditions, often at room temperature, and is applicable to a broad range of phenols with diverse electronic and functional groups .

Another approach to introducing fluorine into organic molecules is the use of phenylsulfur trifluorides, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k). This reagent is noted for its high thermal stability, resistance to aqueous hydrolysis, and its ability to perform a variety of fluorination reactions, including the conversion of non-enolizable carbonyls to CF2 groups and carboxylic groups to CF3 groups with high yields .

Molecular Structure Analysis

The molecular structure of fluorinated phenol derivatives can be complex and is often investigated using various spectroscopic techniques. For instance, a related compound, a Schiff-base molecule containing a fluorine atom, was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction. Computational methods such as Density Functional Theory (DFT) were employed to study the molecular geometry, vibrational frequencies, and electronic properties of the molecule .

Chemical Reactions Analysis

Fluorinated phenols can undergo a range of chemical reactions. The protonation of phenols, including fluorinated derivatives, has been studied in concentrated aqueous sulfuric acid using 13C NMR spectroscopy. The results indicate that phenols are predominantly protonated on the oxygen atom, and the pKa values of the oxonium ions have been determined .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are influenced by the presence of the fluorine atom. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrates the formation of strong intermolecular hydrogen bonds in the crystal structure, which connect the molecules into two-dimensional layers. Theoretical calculations predict potential applications in fluoro-containing materials, and the presence of alcoholic and phenolic hydroxyl groups allows for further chemical modifications .

Scientific Research Applications

Chemical Behavior and Properties

Research on related phenolic compounds shows various chemical behaviors and properties that might be relevant to 3-Fluoro-4-(methylsulfinyl)phenol. For instance, the protonation of phenol and 4-fluorophenol was studied, revealing that they are predominantly protonated on the oxygen atom, influenced by the H0a acidity function. This could suggest similar behavior in compounds like 3-Fluoro-4-(methylsulfinyl)phenol (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

Application in Synthesis and Crystallography

The synthesis and crystal structure of phenol derivatives, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been investigated, highlighting potential applications of similar compounds in synthesizing organic fluoro-containing polymers (Shi-Juan Li, Shen, & Zhang, 2015). This suggests that 3-Fluoro-4-(methylsulfinyl)phenol might have applications in the synthesis of polymers or other materials where its specific functional groups could play a role.

Applications in Sensing and Detection

The development of hydrazones like 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol for selective fluorescent "turn on" chemo-sensing of Al3+ indicates potential for similar compounds to be used in sensing applications, possibly including 3-Fluoro-4-(methylsulfinyl)phenol. This could have implications in environmental monitoring or medical diagnostics (Rahman, Ali, Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).

Fluorescence and Optical Analysis

The study of compounds like 4-fluoro salicylideneaniline crystal, which is similar in structure, provides insights into the potential optical and fluorescent properties of 3-Fluoro-4-(methylsulfinyl)phenol. This could mean applications in materials science, particularly in the development of novel optical materials (P., R., & C., 2019).

Biocatalytic Reactions

The use of biocatalysts for the introduction of fluoroalkyl-groups into unprotected phenols, as researched in the context of organofluorine compounds, could hint at similar applications for 3-Fluoro-4-(methylsulfinyl)phenol in the synthesis of advanced materials or in pharmaceutical contexts (Simon, Busto, Richter, Resch, Houk, & Kroutil, 2016).

Mechanism of Action

Target of Action

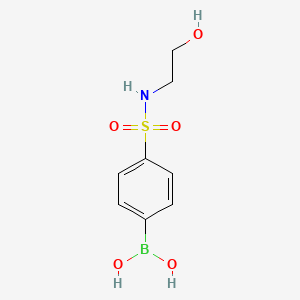

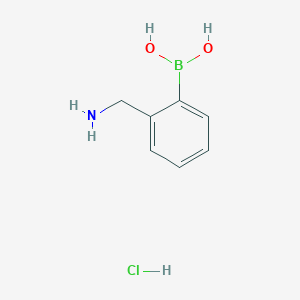

It is known that organoboron compounds, which this compound could potentially be a part of, are widely used in suzuki–miyaura (sm) cross-coupling reactions . These reactions are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that organoboron compounds play a crucial role in sm coupling reactions, which are key in the synthesis of many organic compounds .

Result of Action

The compound’s potential involvement in sm coupling reactions suggests it may play a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry .

Action Environment

It is known that sm coupling reactions, which this compound may be involved in, benefit from exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

3-fluoro-4-methylsulfinylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(10)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWKPXICLXHZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743373 | |

| Record name | 3-Fluoro-4-(methanesulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(methylsulfinyl)phenol | |

CAS RN |

859538-50-4 | |

| Record name | 3-Fluoro-4-(methanesulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

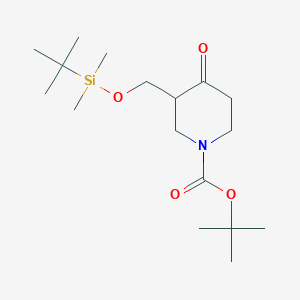

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)